molecular formula C6H5ClFNO B12834220 4-Chloro-3-fluoro-5-methoxypyridine

4-Chloro-3-fluoro-5-methoxypyridine

Katalognummer: B12834220
Molekulargewicht: 161.56 g/mol
InChI-Schlüssel: YBRBKZRISCHOTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-fluoro-5-methoxypyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methoxy substituents on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-methoxypyridine typically involves the substitution reactions of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-fluoro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluoro-5-methoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to targets .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chloro-4-fluoro-5-methoxypyridine
  • 2-Chloro-3-fluoro-5-methoxypyridine
  • 4-Chloro-2-fluoro-5-methoxypyridine

Comparison: 4-Chloro-3-fluoro-5-methoxypyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthesis .

Eigenschaften

Molekularformel

C6H5ClFNO

Molekulargewicht

161.56 g/mol

IUPAC-Name

4-chloro-3-fluoro-5-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3

InChI-Schlüssel

YBRBKZRISCHOTF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.